Benzyl vs. Indole BRD4 BD1 Inhibition
In the triazolo[4,3-b]pyridazine series, benzyl-substituted derivatives (compounds 35-37) demonstrated BRD4 BD1 inhibitory activity comparable to or slightly better than their indole-ethyl counterparts (compounds 5, 6, 12). By contrast, benzyl groups with elongated amide linkers (compounds 38-40) showed no inhibition. This indicates that the simple N-benzyl substitution, as present in the target compound, is both necessary and sufficient for activity, distinguishing it from inactive linear-chain analogs.
| Evidence Dimension | BRD4 BD1 bromodomain inhibition |
|---|---|
| Target Compound Data | IC50 not explicitly reported for the exact compound; class-level SAR shows benzyl derivatives (35-37) retain micromolar activity |
| Comparator Or Baseline | Indole-ethyl analogs (compounds 5, 6, 12) show micromolar IC50 values; benzyl-amide analogs (38-40) show no inhibition |
| Quantified Difference | Benzyl compounds (35-37) comparable or slightly improved vs. indole analogs; benzyl-amide compounds (38-40) completely inactive |
| Conditions | In vitro BRD4 BD1 inhibition assay; IC50 determined by 8-point titration (0.0096–32 μM) |
Why This Matters
This SAR confirms that the N-benzyl group is a productive substitution for BD1 engagement, whereas seemingly minor linker modifications abolish activity, guiding procurement toward the active benzyl prototype.
- [1] Kim, J.-H., Pandit, N., Yoo, M., Park, T.H., Choi, J.U., Park, C.H., Jung, K.-Y., Lee, B.I. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep 13, 10805 (2023). View Source
